molecular formula C11H10ClNOS B8299371 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one

4-(4-(2-Chloroethyl)phenyl)thiazol-2-one

Cat. No.: B8299371
M. Wt: 239.72 g/mol
InChI Key: BOQVSBOOMDJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Thiazolone Derivatives in Organic and Medicinal Chemistry

Thiazole (B1198619) derivatives, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms, are of paramount importance in medicinal chemistry. nih.goveurekaselect.com This structural motif is a key component in numerous natural products and synthetic drugs, including vitamin B1 (thiamine) and various antibiotics. nih.goveurekaselect.com The thiazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities. sciencecentral.inresearchgate.netresearchgate.net

Thiazolone derivatives, which are a subset of thiazoles featuring a carbonyl group in the ring, have demonstrated a broad spectrum of biological effects. These include antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. researchgate.netekb.egwisdomlib.org Their versatility has made them a focal point for the development of novel therapeutic agents. bohrium.com The diverse pharmacological profiles of thiazolidinone derivatives, a related class of compounds, further underscore the therapeutic potential inherent in the thiazolone core. ijpdd.org

The significance of these compounds extends to their role in addressing antimicrobial resistance. Researchers have been actively exploring thiazoles, their benzofused systems, and thiazolidinone derivatives as promising tools to combat drug-resistant infections. nih.govacs.org

Rationale for Focused Investigation of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one as a Research Scaffold

A focused investigation into this compound is warranted due to the unique combination of its structural features, which suggest potential for novel chemical reactivity and biological activity. The rationale for its use as a research scaffold is built upon the following key aspects:

The Thiazol-2-one Core: This heterocyclic system is a known pharmacophore with a wide array of biological activities. Its presence suggests that the compound could be a valuable starting point for the development of new therapeutic agents.

The 4-Phenyl Substituent: The phenyl group at the 4-position of the thiazole ring is a common feature in many biologically active thiazole derivatives. This aromatic moiety can engage in various interactions with biological targets and can be readily modified to explore structure-activity relationships (SAR).

The (2-Chloroethyl)phenyl Group: The chloroethyl group is a reactive moiety that can participate in a variety of chemical transformations. This functional group opens up possibilities for creating a diverse library of derivatives through reactions such as nucleophilic substitutions. This allows for the exploration of a wide chemical space and the potential to fine-tune the compound's properties.

The combination of a proven biologically active core with a reactive chemical handle makes this compound an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications.

Overview of Contemporary Research Paradigms Applied to Thiazolone Structures

Modern research on thiazolone structures employs a multidisciplinary approach that integrates advanced synthetic methods, computational modeling, and sophisticated biological screening techniques.

Synthesis and Derivatization: The synthesis of thiazole derivatives is a well-established field, with numerous methods available for the construction of the thiazole ring and the introduction of various substituents. pharmaguideline.comnovapublishers.com Contemporary research often focuses on developing more efficient and environmentally friendly synthetic routes. novapublishers.com For instance, new series of thiazole derivatives are synthesized to explore their antimicrobial and other biological activities. nih.gov

Computational and In Silico Studies: Molecular modeling and computational chemistry play a crucial role in understanding the properties and potential activities of thiazolone derivatives. These techniques are used to predict the interactions of these compounds with biological targets, to rationalize observed structure-activity relationships, and to guide the design of new, more potent analogs.

Biological Evaluation and Screening: A key aspect of contemporary research involves the comprehensive biological evaluation of newly synthesized thiazolone derivatives. This includes in vitro and in vivo studies to assess their efficacy in various disease models. High-throughput screening methods are often employed to rapidly evaluate large libraries of compounds against a panel of biological targets.

The following table provides a summary of the pharmacological activities observed in various thiazolone derivatives, highlighting the potential areas of investigation for this compound.

Pharmacological Activity Examples of Thiazolone Derivatives Potential Research Direction for this compound
Antimicrobial Substituted 2-aminothiazolesSynthesis of derivatives to combat resistant bacterial and fungal strains.
Anticancer Thiazolone-benzenesulphonamidesInvestigation of cytotoxicity against various cancer cell lines. nih.gov
Anti-inflammatory Pyrano[2,3-d]thiazole derivativesEvaluation of inhibitory activity against inflammatory mediators. purkh.com
Antiviral Phenylthiazolyl thioureasScreening for activity against a range of viral pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

4-[4-(2-chloroethyl)phenyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C11H10ClNOS/c12-6-5-8-1-3-9(4-2-8)10-7-15-11(14)13-10/h1-4,7H,5-6H2,(H,13,14)

InChI Key

BOQVSBOOMDJUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)C2=CSC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 4 4 2 Chloroethyl Phenyl Thiazol 2 One and Its Analogues

Historical Evolution of Thiazolone Synthesis with Relevance to the Target Compound

The foundation of thiazole (B1198619) synthesis was laid in the late 19th century by Arthur Rudolf Hantzsch. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govijsrst.com This classical method is highly relevant to the synthesis of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one, as the core 4-phenylthiazol-2-one structure can be efficiently assembled using this approach.

Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, broaden the substrate scope, and simplify reaction conditions. figshare.com Initially, these reactions were often carried out in polar solvents at elevated temperatures. The evolution of this methodology has seen the introduction of various catalysts and reaction media to improve efficiency and address some of the limitations of the original protocol, such as the use of harsh reagents and the generation of byproducts. bepls.com The historical development of thiazolone synthesis has thus paved the way for the more refined and varied synthetic strategies available today for preparing complex molecules like this compound.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through a multi-step process that involves the formation of the key thiazolone core followed by the introduction or modification of the functional groups on the phenyl ring.

Cyclization Strategies for Thiazolone Core Formation

The primary strategy for constructing the 4-arylthiazol-2-one core of the target molecule is the Hantzsch thiazole synthesis. A plausible synthetic pathway commences with the reaction of an appropriately substituted α-haloacetophenone with a suitable thiourea derivative.

A general representation of this cyclization is as follows:

Scheme 1: General Hantzsch Synthesis for 4-Arylthiazol-2-ones
A substituted α-bromoacetophenone reacts with thiourea to form a 2-amino-4-arylthiazole intermediate, which can then be converted to the corresponding thiazol-2-one.

For the synthesis of the specific 4-phenylthiazol-2-one backbone, one could start with 2-bromo-1-(4-bromophenyl)ethanone and thiourea. evitachem.com The resulting 2-amino-4-(4-bromophenyl)thiazole (B182969) can then be hydrolyzed to the desired 4-(4-bromophenyl)thiazol-2-one. This intermediate serves as a crucial building block for the subsequent introduction of the chloroethyl group.

Modern variations of this cyclization often employ microwave irradiation to accelerate the reaction, leading to shorter reaction times and often improved yields. bepls.com Multi-component reactions, where the α-haloketone, a thiourea or thioamide, and another reactant are combined in a single step, have also gained prominence as an efficient method for generating diverse thiazole derivatives. mdpi.com

Starting Materials Reagents and Conditions Product Key Features
α-Haloacetophenone, ThioureaReflux in a suitable solvent (e.g., ethanol)2-Amino-4-arylthiazoleClassical Hantzsch synthesis
α-Haloacetophenone, ThioureaMicrowave irradiation2-Amino-4-arylthiazoleRapid reaction times, often higher yields
Arylglyoxals, 1,3-Dicarbonyls, ThioamidesMicrowave, H₂OTrisubstituted thiazolesCatalyst-free, green solvent

Functionalization Reactions at the Phenyl and Chloroethyl Moieties

Once the 4-phenylthiazol-2-one core is established, the next critical step is the introduction of the 2-chloroethyl group at the para-position of the phenyl ring. A common and effective method for this transformation is the Friedel-Crafts acylation, followed by reduction. chemguide.co.ukwikipedia.org

A potential synthetic sequence is outlined below:

Friedel-Crafts Acylation: (2-Chloroethyl)benzene can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the chloroacetyl group onto the phenyl ring, likely yielding 2-chloro-1-(4-(2-chloroethyl)phenyl)ethanone. chemguide.co.ukchemicalbook.com

Reduction: The resulting ketone can then be reduced to a hydroxyl group, which is subsequently converted to the chloro group of the chloroethyl moiety. A patent for a related compound suggests the use of sodium borohydride (B1222165) for the ketone reduction, followed by treatment with a suitable chlorinating agent. google.com

Alternatively, if starting with a pre-functionalized phenyl ring is desired, the synthesis could begin with 1-(4-(2-chloroethyl)phenyl)ethanone. This starting material can be halogenated at the α-carbon to produce 2-bromo-1-(4-(2-chloroethyl)phenyl)ethanone, which can then undergo the Hantzsch cyclization with thiourea to form the target compound's precursor. nih.gov

Regioselective and Stereoselective Synthesis Approaches

The Hantzsch synthesis, when using unsymmetrical α-haloketones or substituted thioureas, can potentially lead to the formation of regioisomers. The regioselectivity of the reaction is influenced by the reaction conditions. For instance, in the condensation of α-halogeno ketones with N-monosubstituted thioureas, conducting the reaction under acidic conditions can alter the regiochemical outcome, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The formation of a single desired regioisomer is crucial for the synthesis of a pure final product. In the context of this compound, the symmetry of thiourea simplifies this aspect, typically leading to the desired 4-substituted product.

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic thiazolone ring itself. However, if chiral centers are present in the substituents or if the thiazolone ring is further reduced to a thiazolidinone, then stereoselective synthesis becomes critical. Research in the field of thiazolidinone synthesis has explored various stereoselective methods, which could be relevant for the synthesis of chiral analogues of the target compound. nih.gov

Development of Green Chemistry Methodologies for Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. bepls.com The synthesis of thiazoles and thiazolones has also benefited from these advancements.

Solvent-Free and Catalyst-Free Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents and catalysts. For the synthesis of thiazoles, several solvent-free and catalyst-free methods have been reported. For instance, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out under solvent-free conditions, often with microwave assistance, to produce 2-aminothiazoles rapidly and in high yields. organic-chemistry.orgresearchgate.net

These green protocols offer several advantages:

Reduced Waste: Elimination of solvents significantly reduces the generation of chemical waste.

Energy Efficiency: Microwave-assisted reactions often require less energy and shorter reaction times compared to conventional heating methods.

Simplified Work-up: The absence of a solvent and catalyst can simplify the purification process of the final product.

Microwave-Assisted and Photochemical Synthesis Enhancements

Modern synthetic chemistry has increasingly adopted alternative energy sources to drive reactions, offering significant advantages over conventional heating methods. For the synthesis of thiazole cores, microwave irradiation and photochemical approaches have emerged as powerful tools to enhance reaction efficiency and outcomes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a prominent technique due to its ability to dramatically reduce reaction times, increase product yields, and improve product purity. mdpi.comlibretexts.org This method utilizes microwave energy to heat reactions more efficiently and uniformly than traditional oil baths. In the context of thiazole synthesis, which often involves condensation reactions, microwave irradiation can accelerate the formation of the heterocyclic ring. For instance, the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can be completed in minutes under microwave conditions, compared to several hours with conventional heating. libretexts.org The synthesis of various 2-aminothiazole (B372263) and thiazolidin-4-one derivatives has been successfully achieved using this technology, demonstrating its broad applicability. mdpi.comlibretexts.org The key benefits observed include not only accelerated reaction rates but also the potential for solvent-free reactions, aligning with the principles of green chemistry. nih.gov

Photochemical Synthesis: Photochemical methods offer another non-thermal pathway for chemical transformations, using light to initiate reactions. These reactions often proceed through radical intermediates, enabling unique reactivity patterns. manasalifesciences.com For heterocycle synthesis, photochemical approaches can be used for cyclization or condensation steps. For example, visible light-induced Knoevenagel condensation can be employed to form precursors for heterocyclic systems. manasalifesciences.com This technique is particularly useful when reactants contain chromophores that can absorb light, initiating the desired chemical process. While less commonly reported for the direct synthesis of the thiazol-2-one core compared to microwave methods, photochemistry provides a valuable tool for creating complex precursors or for specific derivatization steps where thermal sensitivity is a concern.

Optimization of Reaction Conditions and Yield for Scalable Research Synthesis

The transition from a novel reaction discovery to a practical synthetic method for research requires careful optimization of reaction conditions to maximize yield, purity, and scalability. For the synthesis of 4-arylthiazole derivatives, systematic investigation of parameters such as solvent, temperature, and reactant stoichiometry is critical.

A common approach to synthesizing the 4-arylthiazole scaffold is through a multi-component reaction. For example, the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives can be achieved via a one-pot, three-component reaction of an arylglyoxal, a 1,3-dicarbonyl compound like Meldrum's acid, and acetylthiourea. The optimization of this reaction provides a clear framework for the scalable synthesis of related thiazoles.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A study on the aforementioned three-component reaction found that ethanol (B145695) was the superior solvent compared to options like water, methanol, and acetonitrile (B52724).

Temperature: Reaction temperature is a crucial factor. While the reaction could proceed at room temperature, yielding 22% of the product, increasing the temperature to reflux conditions dramatically improved the yield to 62% within the same timeframe.

Stoichiometry: The molar ratio of the starting materials can also have a profound effect on the outcome. It was determined that using a slight excess (1.2 mmol) of the arylglyoxal and Meldrum's acid relative to the acetylthiourea (1.0 mmol) resulted in the highest yield of 80%.

The results of such an optimization process can be summarized to identify the ideal conditions for synthesis.

EntrySolventTemperature (°C)Reactant Ratio (Arylglyoxal:Dicarbonyl:Thiourea)Time (h)Yield (%)Reference
1H₂OReflux1:1:13Trace
2CH₃OHReflux1:1:1345
3CH₃CNReflux1:1:1350
4EtOHRoom Temp1:1:1322
5EtOHReflux1:1:1362
6EtOHReflux1.2:1.2:1380

By systematically applying these optimization principles, a robust and efficient protocol can be developed for the synthesis of this compound, ensuring a reliable supply of the compound for further research and derivatization.

Advanced Derivatization Techniques for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the creation of diverse analogue libraries. Advanced derivatization techniques focus on altering the phenyl ring, the chloroethyl side chain, and the thiazole scaffold itself to explore structure-activity relationships.

The properties and activity of the parent compound can be finely tuned by introducing various functional groups onto the 4-phenyl ring. This is typically achieved by employing appropriately substituted starting materials in the initial thiazole synthesis. The classic Hantzsch synthesis, for example, utilizes an α-haloketone, which can be prepared from a substituted acetophenone. By starting with acetophenones bearing different substituents, a wide array of analogues can be generated.

Common synthetic strategies involve the reaction of substituted ω-bromoacetophenones with a thiourea equivalent. nih.gov The nature of the substituent on the phenyl ring—whether electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂, -F, -Cl)—can be varied to produce a range of derivatives. nih.govmdpi.com

Precursor (Substituted ω-bromoacetophenone)Resulting Phenyl SubstituentReference Example
2-Bromo-1-(4-methoxyphenyl)ethan-1-one4-Methoxy researchgate.net
2-Bromo-1-(4-fluorophenyl)ethan-1-one4-Fluoro nih.gov
2-Bromo-1-(4-chlorophenyl)ethan-1-one4-Chloro nih.gov
2-Bromo-1-(4-nitrophenyl)ethan-1-one4-Nitro mdpi.com

The 2-chloroethyl group on the phenyl ring is a versatile chemical handle, primarily due to the reactivity of the carbon-chlorine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, significantly expanding the chemical diversity of the analogues.

The chlorine atom serves as a good leaving group, enabling reactions with various nucleophiles to form new derivatives. For instance, reaction with amines, azides, and other nucleophiles can lead to the corresponding substituted ethyl analogues.

Key transformations of the chloroethyl side chain include:

Conversion to an Aminoethyl Group: A primary amine can be introduced by reacting the chloroethyl compound with a protected amine source, such as potassium phthalimide, followed by deprotection with hydrazine (B178648) hydrate. nih.gov This creates a 2-aminoethylphenyl derivative.

Conversion to a Hydroxyethyl Group: Simple hydrolysis with a hydroxide (B78521) source like sodium hydroxide results in the displacement of the chloride to form the corresponding 2-hydroxyethylphenyl alcohol.

Conversion to an Azidoethyl Group: The chloroethyl group can be converted to an azidoethyl group. A common method involves converting the corresponding alcohol to a better leaving group, such as a mesylate, and then reacting it with sodium azide (B81097) (NaN₃). nih.gov This provides a precursor for further reactions like click chemistry or reduction to an amine.

Reaction with Amine Nucleophiles: The chloroethyl group can react directly with primary or secondary amines, such as piperidine, to form tertiary amine derivatives. google.com

Target ModificationReagentsResulting Functional GroupReference Strategy
Amination1. Potassium Phthalimide; 2. Hydrazine Hydrate-CH₂CH₂NH₂ nih.gov
HydroxylationNaOH (aq)-CH₂CH₂OH
AzidationNaN₃-CH₂CH₂N₃ nih.gov
Alkylation of AminesPiperidine, Base-CH₂CH₂-N(C₅H₁₀) google.com

These derivatization strategies demonstrate the utility of the chloroethyl moiety as a key reactive site for generating a broad library of analogues with diverse functionalities.

To create more complex and structurally novel analogues, the thiazole ring of this compound can be fused with other heterocyclic systems, or the entire scaffold can be linked to other molecular frameworks. These strategies aim to combine the structural features of different pharmacophores to generate hybrid molecules.

Ring Fusion: This approach involves building an additional ring onto the existing thiazole core. Thiazolo-fused 2-pyridones and thiazolo[5,4-f]quinazolin-9-ones are examples of such systems, which have been investigated for their unique chemical properties. cymitquimica.comcymitquimica.com The synthesis of these fused systems requires multi-step procedures that often begin with a functionalized thiazole. For example, a diverse set of substituents can be introduced into the thiazole ring of a thiazolo-fused 2-pyridone via methods like conjugate additions or microwave-assisted Heck couplings. cymitquimica.com

Scaffold Hybridization: This strategy involves covalently linking the thiazole-containing molecule to another distinct heterocyclic scaffold. The goal is to create "hybrid" molecules that may exhibit combined or novel properties. For example, thiazole moieties have been incorporated into pyran and pyrimidine (B1678525) ring systems through multi-component reactions. mdpi.com Another approach is to link different pharmacophoric fragments into a single structure, such as attaching a 1,2,4-triazolo[3,4-b] google.comnih.govthiadiazole derivative to another heterocyclic core. This can lead to compounds with interesting and potentially synergistic biological profiles.

These advanced synthetic strategies allow for the creation of compounds with significant structural complexity, moving beyond simple substitutions to explore novel regions of chemical space.

Structure Activity Relationship Sar Studies of 4 4 2 Chloroethyl Phenyl Thiazol 2 One Derivatives

Design Principles for Systematic Structural Variation

The rational design of new analogues of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity. Systematic structural variation involves modifying the core scaffold to probe the chemical space around the lead compound. Key strategies include:

Scaffold Modification: Altering the thiazol-2-one ring to other five- or six-membered heterocycles to determine the importance of this specific nucleus for biological activity. nih.govglobalresearchonline.net

Substituent Modification: Introducing a variety of functional groups onto the phenyl ring to modulate electronic, steric, and hydrophobic properties. This helps in identifying optimal substitution patterns for target interaction. nih.govmdpi.com

Side-Chain Homologation and Isosteric Replacement: Varying the length and composition of the 2-chloroethyl side chain. This can include replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or replacing the entire moiety with other potentially reactive groups to fine-tune reactivity and selectivity. nih.gov

Conformational Constraint: Introducing rigid elements into the structure to lock it into a specific conformation. This can help determine the bioactive conformation and potentially increase affinity for the biological target.

These design principles allow for a methodical exploration of the SAR, leading to the development of compounds with improved therapeutic potential. ijper.orgnih.gov

Influence of the Thiazol-2-one Ring System on Biological Interactions

The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities. nih.govglobalresearchonline.netdntb.gov.ua In the context of this compound, the thiazol-2-one moiety serves as a critical pharmacophore.

The key features of the thiazol-2-one ring system include:

Hydrogen Bonding Capacity: The nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

Dipole Moment and Aromaticity: The heterocyclic ring possesses a distinct electronic character and aromaticity, which contribute to its ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with target proteins. nih.gov

Structural Rigidity: The planar nature of the thiazole ring provides a rigid scaffold, which helps to orient the phenyl and 2-chloroethyl substituents in a defined spatial arrangement for optimal interaction with the target.

Studies on a wide range of thiazole-containing compounds have demonstrated that this heterocyclic core is fundamental to their pharmacological effects, which can span from antimicrobial to anticancer activities. globalresearchonline.netijper.org

Impact of the Phenyl Ring and its Substituents on Activity Profiles

Research on various 4-phenylthiazole (B157171) analogues has revealed several key trends:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) and electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electron density of the entire molecule. For instance, studies on some 2-aminothiazole (B372263) derivatives showed that electron-withdrawing groups on the phenyl ring could enhance antibacterial and antifungal activity. mdpi.com

Steric Effects: The size and position of substituents are critical. Bulky groups may cause steric hindrance that prevents the molecule from fitting into a binding pocket, while smaller groups might be necessary for optimal contact. The position of substitution (ortho, meta, or para) dictates the orientation of the functional group and can dramatically impact binding affinity. nih.gov

Lipophilicity: The hydrophobicity of the substituent, often measured by the partition coefficient (log P), plays a vital role in membrane permeability and interaction with hydrophobic pockets in target proteins.

The following interactive table summarizes the potential impact of different substituents on the phenyl ring based on general SAR principles observed in related heterocyclic compounds.

Substituent (R)PositionElectronic EffectPredicted Impact on ActivityRationale
-Cl, -BrParaElectron-withdrawing, LipophilicPotentially increases activityHalogens can enhance binding through halogen bonds and increase membrane permeability. nih.gov
-FParaElectron-withdrawingMay increase metabolic stability and binding affinity. ijper.org
-NO₂ParaStrongly Electron-withdrawingMay enhance activity but can also introduce toxicity concerns. mdpi.com
-OCH₃ParaElectron-donatingCan increase activity by acting as a hydrogen bond acceptor. ijper.org
-CH₃ParaWeakly Electron-donating, LipophilicCan improve binding in hydrophobic pockets.
-OHParaElectron-donating, H-bond donor/acceptorCan form crucial hydrogen bonds with the target, often enhancing activity. ijper.org

Role of the 2-Chloroethyl Moiety in Modulating Biological Activity

The 2-chloroethyl group is a key functional component responsible for the potent biological activity of many compounds, including the nitrogen mustards used in chemotherapy. nih.govwikipedia.org This moiety functions as an alkylating agent, capable of forming covalent bonds with nucleophilic groups found in biological macromolecules. numberanalytics.comhowmed.net

The mechanism of action is believed to involve an intramolecular cyclization to form a highly reactive aziridinium (B1262131) or episulfonium ion intermediate (depending on the atom it is attached to), which is a potent electrophile. wikipedia.org This intermediate can then be attacked by nucleophiles on proteins or, more significantly, on DNA bases like guanine. nih.gov

The alkylation of DNA can lead to several cytotoxic outcomes:

DNA Cross-linking: If a molecule possesses two such groups, it can form inter- or intra-strand cross-links in the DNA, which prevents DNA replication and transcription, ultimately leading to cell death. nih.gov

DNA Damage: Even with a single alkylating moiety, the formation of adducts can trigger DNA repair mechanisms, and if the damage is too extensive, it can induce apoptosis (programmed cell death). nih.gov

Therefore, the 2-chloroethyl moiety confers a potent cytotoxic mechanism to the this compound scaffold, making it a candidate for investigation in areas like anticancer research. nih.govnih.gov

Stereochemical Effects on Structure-Activity Relationships

While the parent compound, this compound, is achiral, the introduction of substituents could create stereocenters, making stereochemistry a critical consideration in derivative design. Biological systems, such as enzymes and receptors, are chiral environments, and as a result, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic fates. nih.govnih.gov

For any chiral analogue of this compound, the following principles would apply:

Eutomer and Distomer: One enantiomer (the eutomer) will typically have a higher affinity for the biological target and be responsible for the desired therapeutic effect. The other enantiomer (the distomer) may have lower activity, be inactive, or even contribute to undesirable side effects. researchgate.net

Differential Binding: The three-dimensional arrangement of atoms in each enantiomer leads to different interactions with the chiral binding site of a target protein. Only one enantiomer may be able to achieve the optimal orientation for binding. nih.gov

Therefore, if chiral derivatives are synthesized, it is essential to separate the enantiomers and evaluate their biological activities independently to establish a complete SAR profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For analogues of this compound, QSAR can be a powerful tool to predict the activity of newly designed compounds and to understand the key molecular features driving their biological effects. laccei.orgnih.gov

A typical QSAR study involves:

Data Set: A series of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These can be categorized as electronic, steric, hydrophobic, topological, and quantum-chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

The resulting QSAR model can provide valuable insights into the SAR and guide the design of more potent analogues before their synthesis, thus saving time and resources. researchgate.net

The table below lists some relevant descriptors that would be considered in a QSAR study of these analogues.

Descriptor ClassExample DescriptorsInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribes the electronic properties and reactivity of the molecule.
Steric Molar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule and its ability to fit into a binding site.
Hydrophobic LogP (Partition coefficient)Measures the lipophilicity, affecting membrane transport and hydrophobic interactions.
Topological Connectivity indices (e.g., Kier & Hall)Describes the branching and shape of the molecular skeleton.
3D-QSAR Fields CoMFA/CoMSIA fieldsProvides a 3D map of favorable and unfavorable steric and electrostatic interaction regions. researchgate.net

Computational Chemistry and Molecular Modeling of 4 4 2 Chloroethyl Phenyl Thiazol 2 One

Conformational Analysis and Geometrical Optimization Studies

Conformational analysis and geometrical optimization are foundational steps in computational chemistry, used to determine the most stable three-dimensional arrangement of a molecule. For thiazole (B1198619) derivatives, Density Functional Theory (DFT) is a commonly employed method for these calculations, often using basis sets such as B3LYP/6-311G(d,p). bhu.ac.in This process calculates the molecule's ground-state electronic energy, ensuring that the optimized geometry represents a true minimum on the potential energy surface, indicated by the absence of imaginary vibrational frequencies. researchgate.net

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eu A smaller energy gap suggests higher reactivity. researchgate.netacadpubl.eu For example, a thiazole derivative was found to have an energy gap of 3.42 eV, indicating moderate stability and reactivity. researchgate.net In another study, a different thiazole compound showed a HOMO-LUMO energy gap of 4.0106 eV. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the charge distribution of a molecule. bhu.ac.inacadpubl.eu It helps in predicting sites for electrophilic and nucleophilic attack. bhu.ac.in Typically, regions of negative electrostatic potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. bhu.ac.inacadpubl.eu In many organic molecules, negative potential is localized around electronegative atoms like oxygen and nitrogen, while positive potential is found near hydrogen atoms. bhu.ac.in

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Thiazole Derivatives

Compound Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
Thiazole Derivative - - 3.42 researchgate.net
Furan-imidazole Derivative -5.2822 -1.2715 4.0106 acadpubl.eumalayajournal.org

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. physchemres.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Thiazole derivatives have been docked against various biological targets to explore their therapeutic potential.

Docking simulations yield a score that estimates the binding affinity between the ligand and the target protein, typically expressed in kcal/mol. nih.gov Lower docking scores generally indicate stronger binding affinity. nih.gov For instance, a series of novel thiazole derivatives showed strong binding affinities to Hsp82 and Hsp90 proteins, with docking scores as low as -9.5 kcal/mol and -9.76 kcal/mol, respectively, which were superior to the reference drug erlotinib. nih.gov In another study, a thiazole derivative exhibited a significant interaction with cytochrome P450 EryK, with a docking score of -5.28 and a binding free energy of -65.65 kcal/mol. researchgate.net

Table 2: Predicted Binding Affinities of Various Thiazole Derivatives with Biological Targets

Ligand Target Protein Docking Score (kcal/mol) Source
Ligand 4k Hsp82 -9.5 nih.gov
Ligand 4m Hsp82 -9.5 nih.gov
Ligand 4c Hsp90 -9.76 nih.gov
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine Cytochrome P450 EryK -5.28 researchgate.net

Beyond predicting binding affinity, docking studies reveal the specific interactions between the ligand and the amino acid residues in the protein's active site. plos.org These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are crucial for the stability of the ligand-protein complex. nih.gov For example, the binding of thiazole derivatives to Hsp82 involved hydrogen bonds and hydrophobic interactions with key residues such as Lys 208 and Ile 214. nih.gov Similarly, docking against the SARS-CoV-2 main protease showed that thiazole compounds could fit well within the binding site through interactions with essential amino acids like ASN 142, GLY 143, and GLU 166. mdpi.com The identification of these key residues is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.govnih.gov MD simulations assess the stability of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. physchemres.orgnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). scite.ai A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. physchemres.org MD simulations have been used to verify the stability of thiazole derivatives in the active site of targets like the SARS-CoV-2 main protease, confirming the interactions predicted by docking. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligands Based on 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one Core

Pharmacophore modeling is a powerful tool in drug discovery used to identify novel compounds with potential biological activity. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific biological target. frontiersin.org

The structure of this compound can serve as a template to develop such a model. This pharmacophore can then be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.govnih.gov This approach efficiently filters vast libraries to identify diverse molecules that match the pharmacophoric features and are therefore likely to bind to the same target. nih.govfrontiersin.org This strategy accelerates the discovery of new lead compounds for further development. nih.govpeerj.com

Based on a comprehensive review of the available scientific literature, there is no specific preclinical data for the compound This compound corresponding to the detailed outline requested. The search results contain information on a variety of other thiazole and benzothiazole (B30560) derivatives, but none match the exact structure and provide the specific mechanistic and biological activity data required for this article.

Therefore, it is not possible to generate a scientifically accurate and thorough article that focuses solely on the pre-clinical biological activity and mechanistic investigations of "this compound" as stipulated by the instructions. Fulfilling the request would require presenting data from structurally different compounds, which would be scientifically inaccurate and misleading, or fabricating data, which is not permissible.

Pre Clinical Biological Activity and Mechanistic Investigations of 4 4 2 Chloroethyl Phenyl Thiazol 2 One

Comparative Biological Evaluation of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one and Key Analogues

A direct comparative analysis of the biological activity of this compound with its structural analogues is not documented in the accessible scientific reports. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable insights into how chemical modifications influence biological activity. nih.gov For many classes of thiazole (B1198619) derivatives, SAR studies have been conducted to optimize their desired therapeutic effects. nih.gov These studies typically involve synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating their impact on a specific biological target or pathway.

Analytical and Spectroscopic Characterization Techniques in the Research of 4 4 2 Chloroethyl Phenyl Thiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are influenced by their local electronic environment. The protons on the aromatic phenyl ring are expected to appear as doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their deshielding. The single proton on the thiazol-2-one ring would likely resonate as a singlet in a characteristic region for thiazole (B1198619) protons. The chloroethyl group protons would present as two triplets, with the methylene (B1212753) group adjacent to the chlorine atom appearing further downfield than the methylene group attached to the phenyl ring, due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the thiazol-2-one ring is expected to have the most downfield chemical shift (around δ 170 ppm). Carbons of the phenyl and thiazole rings will appear in the aromatic region (δ 100-150 ppm). The two carbons of the chloroethyl side chain will be found in the upfield aliphatic region. By analyzing the chemical shifts and coupling patterns, the complete connectivity of the molecule can be established.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures found in chemical literature.

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Phenyl Ring)¹H NMR7.2 - 7.9Doublets (d)
Thiazole Proton¹H NMR6.8 - 7.2Singlet (s)
-CH₂-Cl Protons¹H NMR3.7 - 3.9Triplet (t)
Ar-CH₂- Protons¹H NMR3.0 - 3.2Triplet (t)
C=O (Thiazolone)¹³C NMR168 - 172-
Aromatic & Thiazole Carbons¹³C NMR105 - 150-
-CH₂-Cl Carbon¹³C NMR40 - 45-
Ar-CH₂- Carbon¹³C NMR33 - 38-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), a protonated molecular ion [M+H]⁺ would be observed, confirming the compound's molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural information. Common fragmentation pathways for related thiazole derivatives include the cleavage of the thiazole ring and side-chain fragmentations. For this compound, characteristic fragments would likely arise from the loss of the chloroethyl group (CH₂CH₂Cl) or the loss of a chlorine radical. Cleavage of the thiazole ring itself can also lead to prominent fragment ions. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment DescriptionIon TypeExpected m/z
Protonated Molecular Ion[M+H]⁺Calculated MW + 1
Loss of Chloroethyl Group[M-C₂H₄Cl]⁺M - 63.5
Loss of Chlorine[M-Cl]⁺M - 35.5
Phenylthiazolone Fragment[C₉H₆NOS]⁺176.0

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. evitachem.com For this compound, a strong absorption band is expected for the carbonyl (C=O) stretch of the thiazolone ring, typically in the range of 1670-1710 cm⁻¹. Other key absorptions would include C=N stretching of the thiazole ring, aromatic C=C stretching, C-S stretching, and the C-Cl stretching of the chloroethyl group.

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of the phenyl and thiazole rings creates a conjugated system that absorbs UV light, leading to electronic transitions (e.g., π → π*). For similar phenylthiazole structures, absorption maxima (λmax) are often observed in the UV region, typically between 230 and 330 nm. caymanchem.com

Table 3: Key Spectroscopic Data from IR and UV-Vis Analysis

TechniqueFunctional Group / TransitionExpected Absorption Range
IR SpectroscopyC=O Stretch (Thiazolone)1670 - 1710 cm⁻¹
IR SpectroscopyAromatic C=C Stretch1450 - 1600 cm⁻¹
IR SpectroscopyC=N Stretch (Thiazole)1600 - 1650 cm⁻¹
IR SpectroscopyC-Cl Stretch600 - 800 cm⁻¹
UV-Vis Spectroscopyπ → π* Transition230 - 330 nm

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would confirm the planarity of the thiazole and phenyl rings and reveal the dihedral angle between them. It would also detail the conformation of the chloroethyl side chain. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the solid-state properties of the compound. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. d-nb.infonih.gov The purity is determined by the relative area of the main peak.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. GC provides high-resolution separation, and the coupled MS detector allows for the identification of the main component as well as any impurities based on their mass spectra. nih.gov These methods are crucial for ensuring the quality of research samples and for quantitative studies in various matrices.

Future Perspectives and Emerging Research Directions for 4 4 2 Chloroethyl Phenyl Thiazol 2 One

Development of Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency

The future synthesis of 4-(4-(2-chloroethyl)phenyl)thiazol-2-one and related thiazolones will increasingly prioritize green chemistry principles to enhance sustainability and efficiency. nih.gov Conventional synthesis methods often rely on hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign approaches. bepls.com

Key advancements in sustainable synthetic methodologies applicable to thiazolone synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.com

Green Solvents and Catalysts: The use of renewable starting materials, non-toxic and recyclable catalysts (such as silica-supported tungstosilicic acid), and greener solvents minimizes the environmental impact of chemical production. nih.govbepls.commdpi.com

Mechanochemistry: This solvent-free approach, involving grinding or milling reagents together, offers a highly efficient and environmentally friendly alternative for synthesizing thiazole (B1198619) derivatives. nih.gov

These innovative methods promise not only to make the production of this compound more cost-effective and scalable but also to align its manufacturing with modern standards of environmental responsibility. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives
ParameterConventional SynthesisGreen Synthesis Methodologies
Solvents Often hazardous organic solventsGreen solvents (e.g., water, PEG-400), or solvent-free conditions nih.govbepls.com
Catalysts Often harsh, non-recyclable catalystsReusable, non-toxic catalysts (e.g., silica-supported acids) bepls.commdpi.com
Energy Input Prolonged conventional heatingMicrowave irradiation, ultrasound nih.govmdpi.com
Efficiency Multi-step processes with purification at each stageOne-pot, multi-component reactions bepls.com
Environmental Impact Higher waste generation and use of hazardous materialsMinimized waste, use of renewable materials, improved atom economy nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of thiazolone derivatives like this compound. nih.govresearchgate.net These computational tools can rapidly analyze vast datasets to predict molecular properties, identify novel drug targets, and generate new molecular structures with desired characteristics, significantly accelerating the drug discovery process. researchgate.netnih.gov

Future applications of AI/ML in the context of this specific compound include:

High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target, prioritizing candidates for synthesis and experimental testing. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules, such as novel thiazolone derivatives, that are optimized for specific properties like high potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

Predictive Modeling: ML models can be trained to predict various properties of this compound analogs, including their solubility, toxicity, metabolic stability, and bioactivity. nih.govcrimsonpublishers.com This allows researchers to focus on synthesizing only the most promising compounds, saving time and resources. researchgate.net

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data, providing deeper insights into how structural modifications to the this compound scaffold affect its biological activity. nih.gov

By integrating AI and ML into the research pipeline, scientists can navigate the complex chemical space of thiazolones more efficiently, leading to the faster discovery of optimized compounds for various therapeutic applications. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic Focus)

The thiazole and thiazolone scaffolds are recognized for their broad spectrum of biological activities, suggesting that this compound could be a valuable starting point for developing novel therapeutics. fabad.org.trontosight.ai Future research will focus on elucidating the specific molecular mechanisms and identifying novel biological targets for this class of compounds.

Potential therapeutic areas and mechanistic avenues for exploration include:

Anticancer Activity: Thiazole derivatives have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and interfering with key signaling pathways. ontosight.aimdpi.com Future studies could investigate the effect of this compound on novel cancer targets such as specific kinases or protein-protein interactions. mdpi.com

Antimicrobial Properties: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiazoles have been developed to target resilient bacterial and fungal strains. fabad.org.trnih.gov Research could focus on whether this compound can inhibit essential microbial enzymes or disrupt biofilm formation. nih.gov

Anti-inflammatory Effects: The anti-inflammatory potential of thiazolones makes them candidates for treating inflammatory diseases. fabad.org.trontosight.ai Mechanistic studies could explore the inhibition of key inflammatory mediators or pathways.

Antiprotozoal Activity: Certain 4-phenyl-1,3-thiazol-2-amines have demonstrated activity against parasites like Leishmania amazonensis, suggesting that related structures could be developed as treatments for neglected tropical diseases. nih.govnih.gov A potential target in this area is the S-methyl-5-thioadenosine phosphorylase enzyme. nih.gov

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level will be crucial for unlocking their full therapeutic potential. fabad.org.tr

Table 2: Potential Biological Activities of the Thiazolone Scaffold
Therapeutic AreaPotential Mechanisms/TargetsReference
AnticancerInduction of apoptosis, inhibition of cell proliferation, kinase inhibition ontosight.ai
AntimicrobialInhibition of essential bacterial/fungal enzymes, combating multidrug-resistant strains fabad.org.trontosight.ai
Anti-inflammatoryModulation of inflammatory pathways and mediators fabad.org.trontosight.ai
AnticonvulsantInteraction with central nervous system targets fabad.org.tr
AntiprotozoalInhibition of parasitic enzymes (e.g., S-methyl-5-thioadenosine phosphorylase) nih.gov

Integration of this compound into Chemical Biology Probes

A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in biological systems. nih.gov Given its reactive 2-chloroethyl group, this compound could be developed into a valuable chemical probe. This functional group provides a handle for covalent modification of biological targets or for the attachment of reporter tags.

Future directions in this area involve modifying the core structure to create specialized tools for chemical biology research:

Target Identification and Validation: By attaching an affinity tag or a photo-crosslinker, derivatives of the compound could be used to isolate and identify its specific protein binding partners within a cell, thereby validating them as potential drug targets.

Fluorescent Probes: Incorporating a fluorophore into the thiazolone structure could enable the visualization of its localization and interaction with targets in living cells using advanced microscopy techniques. Benzothiazole (B30560) derivatives have already been successfully used to create fluorescent probes for detecting specific molecules like hydrogen peroxide in cells. nih.gov

Activity-Based Probes: The chloroethyl group could be leveraged to design activity-based probes that covalently label the active site of a target enzyme, allowing for the study of enzyme function and the screening of more potent inhibitors.

Developing this compound into a suite of chemical probes would provide powerful tools for dissecting complex biological processes and accelerating drug discovery efforts.

Addressing Research Challenges and Identifying Future Opportunities in Thiazolone Chemistry

While the future of thiazolone chemistry is promising, several challenges must be addressed to realize its full potential. A primary hurdle for many heterocyclic compounds is poor water solubility, which can limit their bioavailability and therapeutic application. nih.gov Furthermore, ensuring target selectivity and minimizing off-target effects and toxicity are critical for the development of safe and effective drugs. fabad.org.tr

Future opportunities in the field will stem from systematically addressing these challenges:

Improving Physicochemical Properties: Medicinal chemistry efforts will focus on modifying the this compound scaffold to enhance solubility and optimize its drug-like properties without compromising biological activity. nih.gov

Structure-Based Drug Design: As the biological targets of thiazolones are identified and their structures elucidated, structure-based design and computational modeling will guide the development of more potent and selective inhibitors.

Exploring New Chemical Space: The synthesis of diverse libraries of thiazolone analogs will continue to be a priority, as this will expand the range of biological activities and increase the chances of discovering novel therapeutic agents. fabad.org.tr

Fluorine Chemistry: The strategic incorporation of fluorine atoms into the thiazolone structure could be explored as a way to modulate metabolic stability, binding affinity, and other key pharmacological properties. researchgate.net

Overcoming the current limitations and capitalizing on these opportunities will be key to advancing this compound and the broader class of thiazolone compounds from promising scaffolds to clinically impactful molecules.

Q & A

Q. What are the standard synthetic routes for 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one?

The synthesis typically involves multi-step protocols. A common approach is the Hantzsch thiazole condensation , where a thiosemicarbazone intermediate reacts with α-haloketones. For example:

  • Step 1 : Formation of a thiosemicarbazone by reacting 4-(2-chloroethyl)benzaldehyde with thiosemicarbazide under acidic conditions.
  • Step 2 : Cyclization with 2-bromo-4'-chloroacetophenone in ethanol under reflux to yield the thiazole core .
  • Alternative Route : Hydrogenation of intermediates, such as reducing 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one with 2,3-diazetidinone to achieve the target structure .

Q. How is the compound characterized post-synthesis?

Characterization involves spectroscopic and chromatographic methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments (e.g., shifts at δ 7.2–8.1 ppm for aromatic protons) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} indicate the C=O stretch of the thiazol-2-one ring .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 294.7) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

In silico methods are critical for activity prediction:

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., bacterial enzymes like DNA gyrase) using tools like AutoDock Vina. Studies on similar thiazoles show strong interactions with hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic properties (e.g., Cl substituent’s Hammett σ value) with antibacterial IC50_{50} values .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. What strategies optimize the yield of thiazol-2-one derivatives under varying conditions?

Key optimization parameters include:

  • Catalyst Selection : LiCl or PEG-400 improves cyclization efficiency in Hantzsch reactions (yield increase from 45% to 72%) .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to ethanol .
  • Temperature Control : Maintaining 70–80°C during condensation prevents side-product formation (e.g., dimerization) .

Q. How do structural modifications influence the compound’s pharmacokinetics?

  • Chloroethyl Group : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability but reducing aqueous solubility .
  • Thiazol-2-one Core : Hydrogen bonding with serum albumin (via C=O and N-H groups) prolongs half-life in vivo .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl) stabilize the molecule against hepatic CYP450 metabolism .

Data Contradiction Analysis

Q. Discrepancies in reported antibacterial activity: How to resolve them?

Conflicting MIC values for similar thiazoles may arise from:

  • Strain Variability : S. aureus ATCC 25923 vs. clinical isolates with efflux pump overexpression .
  • Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) affects protonation states and activity .
  • Solution Stability : Thiazol-2-one degradation in DMSO stock solutions over 24 hours may reduce observed potency .

Q. Why do synthesis yields vary across studies?

  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) impacts recovery rates (e.g., 65% vs. 48%) .
  • Starting Material Purity : Commercial 4-(2-chloroethyl)benzaldehyde often contains ~5% oxidation byproducts, requiring pre-reaction distillation .

Experimental Design Considerations

Q. How to design a robust SAR study for thiazol-2-one derivatives?

  • Scaffold Diversification : Introduce substituents at the 4-phenyl position (e.g., nitro, methoxy) to probe electronic effects .
  • Control Compounds : Include analogs lacking the chloroethyl group to isolate its contribution to activity .
  • Dose-Response Curves : Use 8-point serial dilutions (0.5–128 µg/mL) to calculate precise EC50_{50} values .

Q. Best practices for in vitro toxicity screening?

  • Cell Lines : Primary hepatocytes (e.g., HepG2) assess hepatic toxicity, while HEK293 cells evaluate renal safety .
  • Endpoint Assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity) for comprehensive cytotoxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.